4-acetyl-N-methylbenzenesulfonamide
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
4-acetyl-N-methylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3S/c1-7(11)8-3-5-9(6-4-8)14(12,13)10-2/h3-6,10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAYNQWDHBPWEMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10366407 | |
| Record name | 4-ACETYL-N-METHYLBENZENE-1-SULFONAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10366407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68793-19-1 | |
| Record name | 4-ACETYL-N-METHYLBENZENE-1-SULFONAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10366407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-acetyl-N-methylbenzene-1-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
An In-depth Technical Guide to the Putative Mechanism of Action of 4-acetyl-N-methylbenzenesulfonamide
This guide provides a detailed exploration of the probable mechanism of action of 4-acetyl-N-methylbenzenesulfonamide. Given the limited direct research on this specific molecule, this document synthesizes information from closely related benzenesulfonamide analogues to propose a primary hypothesized mechanism and outlines the experimental methodologies required for its validation. This approach is designed to empower researchers and drug development professionals to systematically investigate the biological activity of this and similar compounds.
Introduction: The Benzenesulfonamide Scaffold in Medicinal Chemistry
The benzenesulfonamide moiety is a foundational pharmacophore in contemporary drug discovery. Its defining feature, a sulfonamide group (-SO₂NH₂) attached to a benzene ring, serves as the structural basis for a multitude of therapeutic agents. The chemical versatility of this scaffold, particularly the capacity of the sulfonamide group to act as a potent zinc-binding ligand, has facilitated the development of drugs that target a wide array of enzymes and receptors. This has led to the creation of benzenesulfonamide derivatives with applications as anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antidiabetic agents[1].
4-acetyl-N-methylbenzenesulfonamide is a specific derivative within this broad class. While its synthesis is established, its biological activity and mechanism of action remain largely uncharacterized in publicly available literature. This guide, therefore, presents a scientifically-grounded, hypothesized mechanism of action and a comprehensive framework for its experimental verification.
A Hypothesized Mechanism of Action: Carbonic Anhydrase Inhibition
The primary hypothesized mechanism of action for 4-acetyl-N-methylbenzenesulfonamide is the inhibition of carbonic anhydrases (CAs). CAs are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton[1]. These enzymes are integral to numerous physiological processes, and their dysregulation is implicated in several diseases.
Benzenesulfonamides, especially those with a primary or secondary sulfonamide group, are renowned as potent inhibitors of various CA isoforms[1]. The core of this inhibitory activity lies in the coordination of the sulfonamide moiety to the zinc ion within the enzyme's active site.
The proposed binding mode of 4-acetyl-N-methylbenzenesulfonamide to the active site of a carbonic anhydrase is depicted below:
Caption: Proposed binding of 4-acetyl-N-methylbenzenesulfonamide to the carbonic anhydrase active site.
The N-methyl group is anticipated to influence the compound's pharmacokinetic properties. N-methylation of sulfonamides typically leads to an increase in lipophilicity and a decrease in aqueous solubility[2]. This modification could enhance membrane permeability and alter the compound's distribution in the body. For instance, in a study of N-sulfonylhydrazones, N-methylation was found to promote brain penetration and enhance recognition by cytochrome P450 enzymes[3][4]. The 4-acetyl group may engage in additional interactions within the active site, potentially influencing isoform selectivity.
Alternative Putative Mechanisms of Action
While carbonic anhydrase inhibition is the most probable mechanism, the broad biological activity of the sulfonamide scaffold warrants consideration of other potential targets.
-
Antibacterial Activity: Historically, sulfonamides were the first class of synthetic antibacterial agents. They act as competitive inhibitors of dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria[5]. It is plausible that 4-acetyl-N-methylbenzenesulfonamide could exhibit antibacterial properties through this pathway.
-
Other Enzyme Inhibition: The benzenesulfonamide scaffold has been successfully employed to develop inhibitors for a variety of other enzymes, including cyclooxygenases (COXs) and HIV protease[6].
Experimental Protocols for Elucidation of the Mechanism of Action
A systematic experimental approach is crucial to definitively determine the mechanism of action of 4-acetyl-N-methylbenzenesulfonamide.
In Vitro Carbonic Anhydrase Inhibition Assay
This protocol outlines a stopped-flow spectrophotometric assay to measure the inhibition of various human carbonic anhydrase isoforms.
Objective: To determine the inhibitory potency (IC₅₀ and Kᵢ values) of 4-acetyl-N-methylbenzenesulfonamide against a panel of human CA isoforms (e.g., CA I, II, IX, and XII).
Principle: The assay measures the enzyme-catalyzed hydration of CO₂. The subsequent drop in pH is monitored using a colorimetric indicator.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of 4-acetyl-N-methylbenzenesulfonamide in a suitable solvent (e.g., DMSO).
-
Prepare a buffer solution (e.g., 20 mM HEPES, pH 7.4).
-
Prepare a solution of the pH indicator (e.g., p-nitrophenol).
-
Prepare solutions of purified recombinant human CA isoforms.
-
Prepare a CO₂-saturated solution.
-
-
Assay Procedure:
-
In a stopped-flow instrument, rapidly mix the enzyme solution with the CO₂-saturated solution in the presence and absence of the inhibitor.
-
Monitor the change in absorbance of the pH indicator over time.
-
Perform the assay with a range of inhibitor concentrations.
-
-
Data Analysis:
-
Calculate the initial rates of the enzymatic reaction.
-
Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation.
-
Cell-Based Assays for Downstream Effects
Objective: To assess the cellular consequences of CA inhibition by 4-acetyl-N-methylbenzenesulfonamide in relevant cancer cell lines (e.g., those overexpressing CA IX or XII).
Protocol: Cell Proliferation Assay (MTT Assay)
-
Cell Culture:
-
Culture cancer cells in appropriate media.
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with various concentrations of 4-acetyl-N-methylbenzenesulfonamide for a specified duration (e.g., 48-72 hours).
-
-
MTT Assay:
-
Add MTT solution to each well and incubate.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated controls.
-
Determine the GI₅₀ (concentration for 50% growth inhibition).
-
Experimental Workflow Visualization
Caption: A workflow for investigating the mechanism of action of 4-acetyl-N-methylbenzenesulfonamide.
Quantitative Data of Related Benzenesulfonamide Derivatives
To provide a comparative context for the potential inhibitory activity of 4-acetyl-N-methylbenzenesulfonamide, the following table summarizes the carbonic anhydrase inhibitory data for a selection of benzenesulfonamide derivatives.
| Compound | Target CA Isoform | IC₅₀ (µM) | Reference |
| Acetazolamide | CA I | 0.25 | [Supuran, 2008] |
| Acetazolamide | CA II | 0.012 | [Supuran, 2008] |
| Acetazolamide | CA IX | 0.025 | [Supuran, 2008] |
| Acetazolamide | CA XII | 0.0058 | [Supuran, 2008] |
| Celecoxib | CA II | 10 | [Alper, 2006] |
| Valdecoxib | CA II | 8 | [Alper, 2006] |
Conclusion
While the precise mechanism of action of 4-acetyl-N-methylbenzenesulfonamide awaits direct experimental confirmation, the existing body of knowledge on benzenesulfonamide derivatives strongly suggests carbonic anhydrase inhibition as a primary avenue of investigation. The structural features of the molecule, namely the core benzenesulfonamide scaffold, the 4-acetyl substituent, and the N-methyl group, all point towards a potential interaction with the active site of carbonic anhydrase isoforms, with the substitutions likely modulating both potency and pharmacokinetic properties. The experimental protocols detailed in this guide provide a robust framework for researchers to systematically test this hypothesis and uncover the therapeutic potential of this and related compounds.
References
-
The impact of N-methylation on aqueous solubility and lipophilicity. (2015). Vertex Pharmaceuticals. Available at: [Link]
-
Sulfonamide. (2020). BioPharma Notes. Available at: [Link]
-
Sharma, H., et al. (2024). 4-methyl-N-[5-[Phenylamino]Acetyl]-2-yl]Benzenesulfonamides: Synthesis, Characterization, and Preliminary Biological Evaluation. Bentham Science Publishers. Available at: [Link]
-
Vree, T. B., et al. (1979). Determination of the acetylator phenotype and pharmacokinetics of some sulphonamides in man. PubMed. Available at: [Link]
-
Olasunkanmi, A. A., et al. (2017). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. PMC. Available at: [Link]
-
Khan, I., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of the Iranian Chemical Society. Available at: [Link]
-
de Oliveira, B. G., et al. (2022). Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones. ACS Omega. Available at: [Link]
-
Akinboye, S. O., et al. (2016). Room Temperature Synthesis and Antibacterial Activity of New Sulfonamides Containing N,N-Diethyl-Substituted Amido Moieties. PMC. Available at: [Link]
-
de Oliveira, B. G., et al. (2022). (PDF) Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones. ResearchGate. Available at: [Link]
-
Vree, T. B. (1986). Pharmacokinetics of Sulfonamides in Man. Karger Publishers. Available at: [Link]
-
Sławiński, J., et al. (2023). Novel 2-alkythio-4-chloro-N-[imino(heteroaryl)methyl]benzenesulfonamide Derivatives: Synthesis, Molecular Structure, Anticancer Activity and Metabolic Stability. MDPI. Available at: [Link]
-
Paramesh, D. (2015). Sulphonamides and sulfa drugs. SlideShare. Available at: [Link]
-
Patel, M. B., et al. (2005). Biological activities of sulfonamides. Indian Journal of Pharmaceutical Sciences. Available at: [Link]
-
Maji, R., et al. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters. Available at: [Link]
-
Mphahlele, M. J., et al. (2021). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. MDPI. Available at: [Link]
-
Puciñina, L., et al. (2016). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules. Available at: [Link]
-
Gevaert, K., et al. (2008). On-target sample preparation of 4-sulfophenyl isothiocyanate-derivatized peptides using AnchorChip Targets. PubMed. Available at: [Link]
-
Park, B. K., et al. (2001). Protein targets of xenobiotic reactive intermediates. PubMed. Available at: [Link]
-
4-Acetylbenzenesulphonamide | C8H9NO3S | CID 74065. PubChem. Available at: [Link]
-
Kondej, M., et al. (2023). Protein–Protein Interactions as Promising Molecular Targets for Novel Antimicrobials Aimed at Gram-Negative Bacteria. PMC. Available at: [Link]
-
Other protein target families. IUPHAR/BPS Guide to PHARMACOLOGY. Available at: [Link]
-
Pounsin, G., et al. (2023). 'Targeting' the search: An upgraded structural and functional repository of antimicrobial peptides for biofilm studies (B-AMP v2.0) with a focus on biofilm protein targets. PMC. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities [mdpi.com]
An In-Depth Technical Guide to 4-acetyl-N-methylbenzenesulfonamide (CAS 68793-19-1)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 4-acetyl-N-methylbenzenesulfonamide, a molecule of interest within the broader class of sulfonamides, which are a cornerstone in medicinal chemistry. This document delves into its chemical structure, physicochemical properties, potential synthetic pathways, and the rich biological context of the benzenesulfonamide scaffold.
Molecular Structure and Identification
4-acetyl-N-methylbenzenesulfonamide is a distinct organic compound characterized by a benzenesulfonamide core functionalized with both an acetyl group and an N-methyl group.
Systematic Name: 4-acetyl-N-methylbenzene-1-sulfonamide[1][2]
Molecular Formula: C₉H₁₁NO₃S[1][2]
Molecular Weight: 213.25 g/mol [1][2]
Chemical Structure:
Caption: Chemical structure of 4-acetyl-N-methylbenzenesulfonamide.
SMILES: CNS(=O)(=O)c1ccc(cc1)C(C)=O[1]
Physicochemical Properties
| Property | Value (for N-(4-Acetylphenyl)-4-methylbenzenesulfonamide) | Reference |
| Melting Point | 204-208 °C | [1] |
| Boiling Point (Predicted) | 462.1 ± 55.0 °C at 760 Torr | [1] |
| Density (Predicted) | 1.278 ± 0.06 g/cm³ at 20 °C | [1] |
Spectroscopic Characterization
Detailed spectroscopic data (NMR, IR, MS) for 4-acetyl-N-methylbenzenesulfonamide is not extensively published. However, the expected spectral characteristics can be inferred from the functional groups present and from data on isomeric compounds like N-acetyl-4-methyl-benzenesulfonamide.[3]
Expected ¹H NMR Features:
-
Aromatic Protons: Signals in the aromatic region (typically 7.0-8.5 ppm) corresponding to the protons on the benzene ring. The substitution pattern would lead to a characteristic splitting pattern.
-
N-Methyl Protons: A singlet corresponding to the methyl group attached to the nitrogen atom.
-
Acetyl Protons: A singlet corresponding to the methyl group of the acetyl moiety.
Expected ¹³C NMR Features:
-
Carbonyl Carbon: A signal in the downfield region (around 190-200 ppm) for the acetyl carbonyl carbon.
-
Aromatic Carbons: Multiple signals in the aromatic region (typically 120-150 ppm).
-
N-Methyl Carbon: A signal for the methyl carbon attached to the nitrogen.
-
Acetyl Methyl Carbon: A signal for the methyl carbon of the acetyl group.
Expected IR Spectroscopy Features:
-
N-H Stretching: The absence of a prominent N-H stretching band (typically around 3200-3300 cm⁻¹) would be expected for this N-substituted sulfonamide.
-
C=O Stretching: A strong absorption band around 1680-1700 cm⁻¹ corresponding to the carbonyl group of the acetyl moiety.
-
S=O Stretching: Two strong absorption bands characteristic of the sulfonyl group, typically in the ranges of 1330-1370 cm⁻¹ (asymmetric) and 1140-1180 cm⁻¹ (symmetric).
Synthesis Pathways
A definitive, optimized synthesis protocol for 4-acetyl-N-methylbenzenesulfonamide is not detailed in the available literature. However, a plausible synthetic route can be designed based on established methods for the formation of sulfonamides. The general approach involves the reaction of a sulfonyl chloride with an amine.
Proposed Retrosynthetic Analysis:
Caption: Retrosynthesis of 4-acetyl-N-methylbenzenesulfonamide.
Illustrative Synthetic Protocol (General Procedure):
This protocol is adapted from general methods for sulfonamide synthesis and should be optimized for this specific target molecule.
Step 1: Synthesis of 4-acetylbenzenesulfonyl chloride This starting material can be synthesized from acetophenone through chlorosulfonation.
Step 2: Sulfonamide Formation
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 4-acetylbenzenesulfonyl chloride (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran.
-
Amine Addition: Cool the solution in an ice bath. To this, add a solution of methylamine (1.1 equivalents) in the same solvent dropwise. A base, such as pyridine or triethylamine (1.2 equivalents), is typically added to scavenge the HCl byproduct.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water. Separate the organic layer and wash it sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield 4-acetyl-N-methylbenzenesulfonamide.
Biological and Pharmaceutical Context
While specific biological activity for 4-acetyl-N-methylbenzenesulfonamide has not been reported, the benzenesulfonamide scaffold is a highly "privileged" structure in drug discovery, meaning it is a recurring motif in a wide range of biologically active compounds.[4]
Potential Areas of Interest for 4-acetyl-N-methylbenzenesulfonamide:
-
Antimicrobial Activity: The sulfonamide functional group is famously associated with the first class of synthetic antibacterial agents, the "sulfa drugs." These compounds act by inhibiting dihydropteroate synthase, an enzyme crucial for folic acid synthesis in bacteria.[4]
-
Anticancer Activity: Many benzenesulfonamide derivatives are investigated for their anticancer properties. A primary mechanism is the inhibition of carbonic anhydrases, particularly CA IX, which is overexpressed in many tumors and contributes to the acidic tumor microenvironment.[4] Other anticancer mechanisms for this class of compounds include the inhibition of tubulin polymerization and cell cycle arrest.[4]
-
Other Therapeutic Areas: The versatility of the benzenesulfonamide scaffold has led to its exploration in a multitude of other therapeutic areas, including anti-inflammatory, anticonvulsant, and antidiabetic agents.[4][5] The specific substitutions on the benzene ring and the sulfonamide nitrogen dictate the biological target and activity.
Caption: Diverse biological activities of the benzenesulfonamide scaffold.
Safety and Handling
General Recommendations:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
For related compounds such as 4-acetamidobenzenesulfonamide, the hazards identified include being harmful if swallowed, in contact with skin, or if inhaled, and causing skin and eye irritation.
Conclusion and Future Directions
4-acetyl-N-methylbenzenesulfonamide is a molecule with a chemical structure that places it within a class of compounds of significant interest to the pharmaceutical and life sciences industries. While specific experimental data for this compound is sparse, its structural features suggest potential for biological activity.
Future research on 4-acetyl-N-methylbenzenesulfonamide would benefit from:
-
Development and optimization of a reliable synthetic protocol.
-
Full spectroscopic characterization (NMR, IR, MS) to confirm its structure and purity.
-
Screening for a range of biological activities, particularly antimicrobial and anticancer properties, based on the known activities of the benzenesulfonamide class.
-
In silico modeling and docking studies to predict potential biological targets.
This guide serves as a foundational resource for researchers and developers interested in exploring the potential of 4-acetyl-N-methylbenzenesulfonamide and its derivatives.
References
-
Appchem. 4-acetyl-N-methylbenzene-1-sulfonamide | 68793-19-1 | C9H11NO3S. Available from: [Link]
-
DergiPark. Synthesis of N-acetyl-4-methyl-benzenesulfonamide from Chloramine-T Kloramin-T'den N-asetil-4-metil-benzensülfonamid'in sentezi. Available from: [Link]
-
Hoffman Fine Chemicals. CAS 5317-94-2 | N-(4-Acetylphenyl)-4-methylbenzenesulfonamide | MFCD00426999. Available from: [Link]
-
MDPI. Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. 2021-03-28. Available from: [Link]
-
PMC. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Available from: [Link]
-
PMC. Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies. Available from: [Link]
-
PubChem. 4-Acetylbenzenesulphonamide | C8H9NO3S | CID 74065. Available from: [Link]
-
ResearchGate. (PDF) N-(4-Acetylphenyl)-4-methoxybenzenesulfonamide. Available from: [Link]
Sources
An In-depth Technical Guide to 4-acetyl-N-methylbenzenesulfonamide as a Archetype for Enzyme Inhibition
Foreword: The Architectural Elegance of the Benzenesulfonamide Scaffold
In the landscape of modern medicinal chemistry, few molecular frameworks have demonstrated the profound versatility and therapeutic impact of the benzenesulfonamide moiety.[1] This deceptively simple structure, characterized by a benzene ring linked to a sulfonamide group (-SO₂NH₂), serves as a cornerstone pharmacophore for a vast portfolio of clinically significant drugs.[1] Its enduring relevance stems from the unique physicochemical properties of the sulfonamide group, most notably its capacity to act as a potent zinc-binding group. This feature has rendered it a "privileged scaffold" for the design of inhibitors targeting the extensive family of metalloenzymes.[1] This guide delves into the role of benzenesulfonamides as enzyme inhibitors, using 4-acetyl-N-methylbenzenesulfonamide (CAS No. 68793-19-1) as a representative scaffold to explore mechanisms of action, target classes, and the experimental methodologies crucial for their evaluation.
Core Principles of Benzenesulfonamide-Mediated Enzyme Inhibition
The therapeutic efficacy of benzenesulfonamide derivatives is predominantly achieved through specific enzyme inhibition.[1] The foundational mechanism revolves around the interaction of the sulfonamide group with a key metallic cofactor within the enzyme's active site.
The Zinc-Binding Group (ZBG): A Mechanistic Anchor
Many enzymes critical to physiological and pathological processes are metalloenzymes, relying on a metal ion, often zinc (Zn²⁺), for their catalytic activity. The sulfonamide group (-SO₂NH₂) is an exceptional zinc-binding moiety, or "Zinc-Binding Group" (ZBG).[1] The nitrogen atom of the deprotonated sulfonamide (SO₂NH⁻) coordinates directly with the Zn²⁺ ion in the enzyme's active site. This binding event displaces a crucial water molecule or hydroxide ion that is normally coordinated to the zinc and is essential for the catalytic reaction, thereby arresting the enzyme's function.
Caption: General mechanism of metalloenzyme inhibition by a benzenesulfonamide.
Primary Enzyme Target Class: Carbonic Anhydrases (CAs)
The most extensively studied targets for benzenesulfonamide inhibitors are the Carbonic Anhydrases (CAs), a family of zinc-containing metalloenzymes.[1][2]
Biological Role of Carbonic Anhydrases
CAs catalyze the rapid and reversible hydration of carbon dioxide (CO₂) to bicarbonate (HCO₃⁻) and a proton (H⁺).[1] This fundamental reaction is involved in a multitude of physiological processes, including pH regulation, respiration, and ion transport.[1] Dysregulation of specific CA isoforms is implicated in various diseases, making them attractive therapeutic targets.[3]
-
Glaucoma: Inhibition of CA II in the eye reduces aqueous humor production, lowering intraocular pressure.[3]
-
Cancer: Tumor-associated isoforms, particularly CA IX and XII, are overexpressed in hypoxic solid tumors and contribute to the acidification of the tumor microenvironment, promoting tumor survival and metastasis.[1][4]
-
Infectious Diseases: CAs in pathogens like Vibrio cholerae are being investigated as novel antibacterial targets.[5][6]
Inhibition of CAs by Benzenesulfonamide Derivatives
Primary benzenesulfonamides are potent inhibitors of multiple CA isoforms.[1] While specific data for 4-acetyl-N-methylbenzenesulfonamide is limited, the closely related compound 4-acetamidobenzenesulfonamide demonstrates clear inhibitory activity against several human CA isoforms, highlighting the potential of this structural class.
Table 1: Inhibitory Activity of a Representative Acetyl-Substituted Benzenesulfonamide against Human Carbonic Anhydrase Isoforms
| Compound | Target Isoform | Inhibition Constant (Kᵢ) |
|---|---|---|
| 4-Acetamidobenzenesulfonamide | CA II | 246 nM[4] |
| 4-Acetamidobenzenesulfonamide | CA IX | 135 nM[4] |
| 4-Acetamidobenzenesulfonamide | CA XII | 49 nM[4] |
The data indicates that simple modifications to the core benzenesulfonamide structure can yield potent inhibitors of clinically relevant, tumor-associated CA isoforms. The "tail approach" is a medicinal chemistry strategy used to enhance isoform selectivity by modifying the scaffold with various side chains that can form additional interactions within the active site cavity.[6]
Expanded Target Profile of the Benzenesulfonamide Scaffold
The utility of the benzenesulfonamide scaffold extends beyond carbonic anhydrases. Various derivatives have been shown to inhibit other critical enzyme families.
Cholinesterases (AChE & BChE)
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) are serine hydrolases crucial for neurotransmission. Their inhibition is a key strategy in the management of Alzheimer's disease. Studies have shown that certain benzenesulfonamide derivatives can act as potent inhibitors of these enzymes.[7][8]
Table 2: Inhibition of Cholinesterases by Benzenesulfonamide Derivatives
| Compound ID | Target Enzyme | Inhibition Constant (IC₅₀) |
|---|---|---|
| N-(2-acetyl-4-bromophenyl)-4-methylbenzenesulfonamide | AChE | 8.9 ± 0.21 µM[9] |
| N-(2-acetyl-4-bromophenyl)-4-methylbenzenesulfonamide | BChE | 26.5 ± 0.24 µM[9] |
| N-(4-Methoxyphenethyl)-4-methyl-N-(2-propyl)benzenesulfonamide (5c) | AChE | 0.075 ± 0.001 µM[10] |
Protein Kinases
Protein kinases are central to cellular signaling, and their dysregulation is a hallmark of cancer. Benzenesulfonamide derivatives have been designed as inhibitors of various kinases, including Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.[11]
Other Potential Targets
The versatility of this scaffold has led to the exploration of its activity against a wide range of other enzymes, including:
-
Glutathione S-Transferases (GSTs): Implicated in inflammatory diseases.[7][12]
-
Proteases: Including viral proteases and matrix metalloproteinases (MMPs).[9][13]
-
tRNA Synthetases: Essential for protein synthesis, representing a target for antibacterial agents.[14]
Experimental Methodologies: A Practical Guide
Validating the role of a compound like 4-acetyl-N-methylbenzenesulfonamide as an enzyme inhibitor requires robust experimental protocols.
General Synthesis of N-Substituted Benzenesulfonamides
The synthesis of N-substituted benzenesulfonamides is typically straightforward, often involving the reaction of a sulfonyl chloride with an appropriate amine.
Protocol: Synthesis of N-(Aryl/Alkyl)-4-methylbenzenesulfonamide
-
Dissolution: Dissolve the starting amine (e.g., 4-aminoacetophenone for an acetyl-substituted analog) (1.0 equivalent) in a suitable solvent such as pyridine or CH₂Cl₂.[2][8]
-
Addition of Sulfonyl Chloride: Gradually add 4-toluenesulfonyl chloride (1.0-1.2 equivalents) to the solution at room temperature.[2]
-
Reaction: Stir the mixture at room temperature or under reflux for a designated period (e.g., 2-5 hours), monitoring progress by Thin Layer Chromatography (TLC).[2][8]
-
Quenching: Upon completion, quench the reaction by adding ice-cold water. This will precipitate the product.[8]
-
Isolation: Filter the resulting solid precipitate, wash thoroughly with water to remove any residual salts, and air dry.[2]
-
Purification: If necessary, recrystallize the crude product from a suitable solvent system (e.g., acetonitrile or chloroform/hexane) to afford the pure N-substituted benzenesulfonamide.[8][14]
Enzyme Inhibition Assay: Carbonic Anhydrase (Stopped-Flow Method)
This protocol describes a standard method for measuring the inhibition of CA's CO₂ hydrase activity.
Materials:
-
Inhibitor Stock: 10 mM solution of the benzenesulfonamide derivative (e.g., 4-acetyl-N-methylbenzenesulfonamide) in DMSO.[1]
-
Enzyme Solution: Purified human CA isoform (e.g., hCA II) at a working concentration (e.g., 2 µM final).
-
Assay Buffer: Buffer of choice (e.g., Tris-HCl) at a specific pH.
-
pH Indicator: A pH-sensitive dye (e.g., p-nitrophenol).
-
Substrate: CO₂-saturated water.
-
Instrumentation: Stopped-flow spectrophotometer.
Procedure:
-
Equilibration: Equilibrate the instrument and all solutions to a constant temperature (e.g., 25°C).[1]
-
Syringe 1 (Enzyme/Inhibitor): Load with the enzyme solution, pH indicator, and the desired concentration of the benzenesulfonamide inhibitor (or DMSO for control). Incubate for a set time (e.g., 15 minutes) to allow for enzyme-inhibitor binding.[1]
-
Syringe 2 (Substrate): Load with CO₂-saturated water.
-
Initiation & Measurement: Rapidly mix the contents of the two syringes. The hydration of CO₂ to bicarbonate and a proton will cause a pH change, which is monitored as a change in absorbance of the pH indicator over time.
-
Data Analysis: The initial rate of the reaction is calculated from the slope of the absorbance curve. Inhibition constants (Kᵢ) are determined by measuring the reaction rates at various inhibitor and substrate concentrations and fitting the data to appropriate enzyme kinetic models.
Caption: Experimental workflow for a stopped-flow carbonic anhydrase inhibition assay.
Conclusion and Future Directions
The benzenesulfonamide scaffold, exemplified by structures like 4-acetyl-N-methylbenzenesulfonamide, remains a highly privileged and versatile core in the field of enzyme inhibitor design.[1] Its proven ability to target zinc metalloenzymes, particularly the carbonic anhydrases, has paved the way for numerous therapeutic applications. The continued exploration of this scaffold against an expanding array of enzyme targets, coupled with sophisticated medicinal chemistry strategies to enhance potency and selectivity, ensures that benzenesulfonamide derivatives will remain at the forefront of drug discovery research for years to come. Future work will likely focus on developing highly isoform-selective inhibitors to minimize off-target effects and on exploring novel applications against emerging therapeutic targets.
References
- biological activity of benzenesulfonamide deriv
- Benzenesulfonamide derivatives as potent acetylcholinesterase, α-glycosidase, and glutathione S-transferase inhibitors: biological evaluation and molecular docking studies - PubMed. (2020, July 21). (URL: )
- Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid - PMC. (2021, January 22). (URL: )
-
Full article: Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships - Taylor & Francis. (2023, April 19). (URL: [Link])
- Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational- aided - Usiena air. (2023, April 19). (URL: )
-
Development of Benzenesulfonamide Derivatives as Potent Glutathione Transferase Omega-1 Inhibitors - PubMed. (2020, March 26). (URL: [Link])
-
Synthesis of N-acetyl-4-methyl-benzenesulfonamide from Chloramine-T Kloramin-T'den N-asetil-4-metil-benzensülfonamid'in sentezi - DergiPark. (2020, December 6). (URL: [Link])
-
Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities - MDPI. (2021, March 28). (URL: [Link])
-
Synthesis of N-(3-acetylphenyl)-N-ethyl-4-methylbenzenesulfonamide - PrepChem.com. (URL: [Link])
-
Synthesis of N-acetyl-4-methyl-benzenesulfonamide from Chloramine-T - DergiPark. (2020, December 31). (URL: [Link])
-
Synthesis, enzyme inhibitory kinetics mechanism and computational study of N-(4-methoxyphenethyl)-N-(substituted)-4-methylbenzenesulfonamides as novel therapeutic agents for Alzheimer's disease - PMC. (2018, June 26). (URL: [Link])
-
4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. (URL: [Link])
-
4-methyl-N-[5-[Phenylamino]Acetyl]-2-yl]Benzenesulfonamides: Synthesis, Characterization, and Preliminary Biological Evaluation - OUCI. (URL: [Link])
-
Design, synthesis and molecular modeling study of certain 4-Methylbenzenesulfonamides with CDK2 inhibitory activity as anticancer and radio-sensitizing agents - PubMed. (2018, June 5). (URL: [Link])
-
4-acetyl-N-methylbenzene-1-sulfonamide | 68793-19-1 | C9H11NO3S | Appchem. (URL: [Link])
-
Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC. (URL: [Link])
-
4-methyl-N-[5-[Phenylamino]Acetyl]-2-yl]Benzenesulfonamides: Synthesis, Characterization, and Preliminary Biological Evaluation - Bentham Science Publishers. (2024, October 17). (URL: [Link])
-
A new class of carbonic anhydrase inhibitor. - ResearchGate. (2025, September 19). (URL: [Link])
-
4-Acetylbenzenesulphonamide | C8H9NO3S | CID 74065 - PubChem. (URL: [Link])
-
N-Acetyl-4-(benzenesulfonamido)benzenesulfonamide - PMC. (URL: [Link])
-
Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide - PMC. (URL: [Link])
-
Inhibition of carbonic anhydrase II by sulfonamide derivatives - IMR Press. (2021, May 12). (URL: [Link])
-
プロテアーゼ阻害剤カクテル | ナカライテスク株式会社. (URL: [Link])
-
Carbonic anhydrase inhibitor - Wikipedia. (URL: [Link])
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. Carbonic anhydrase inhibitor - Wikipedia [en.wikipedia.org]
- 4. caymanchem.com [caymanchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. usiena-air.unisi.it [usiena-air.unisi.it]
- 7. Benzenesulfonamide derivatives as potent acetylcholinesterase, α-glycosidase, and glutathione S-transferase inhibitors: biological evaluation and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis and molecular modeling study of certain 4-Methylbenzenesulfonamides with CDK2 inhibitory activity as anticancer and radio-sensitizing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of Benzenesulfonamide Derivatives as Potent Glutathione Transferase Omega-1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. dergipark.org.tr [dergipark.org.tr]
Application Note: Sample Preparation and LC-MS/MS Quantification of 4-Acetyl-N-methylbenzenesulfonamide in Biological Matrices
Introduction & Analyte Overview
4-acetyl-N-methylbenzenesulfonamide (CAS 68793-19-1) is a specialized sulfonamide derivative featuring a para-acetyl group and an N-methylated sulfonamide moiety[1]. In pharmacokinetic (PK) profiling and drug development, the accurate quantification of this compound in complex biological matrices (e.g., human plasma) is critical.
The physicochemical properties of 4-acetyl-N-methylbenzenesulfonamide dictate its sample preparation requirements. The sulfonamide group imparts weak acidity (pKa ~10), while the acetyl group and benzene ring provide moderate hydrophobicity. To achieve high analytical sensitivity, the sample preparation strategy must efficiently disrupt analyte-protein binding while selectively enriching the compound and removing matrix interferents that cause ion suppression during Electrospray Ionization (ESI)[2][3].
Rationale for Sample Preparation Strategies
When extracting sulfonamide derivatives from plasma, the choice of methodology directly impacts assay sensitivity and robustness. We present two self-validating workflows:
-
Protein Precipitation (PPT) : A high-throughput approach utilizing Acetonitrile (ACN) acidified with 0.1% Formic Acid. The organic solvent acts as a chaotropic agent, stripping the hydration shell from plasma proteins and causing them to precipitate. The acidic environment ensures the sulfonamide remains in its un-ionized (neutral) state, preventing co-precipitation with basic protein residues and maximizing solubility in the organic phase.
-
Solid-Phase Extraction (SPE) : A high-recovery approach utilizing a Hydrophilic-Lipophilic Balance (HLB) polymeric sorbent. HLB copolymers (divinylbenzene and N-vinylpyrrolidone) are ideal for this analyte because they capture both the polar sulfonamide moiety and the hydrophobic aromatic ring. This method provides superior sample clean-up and concentration factors compared to PPT, making it the authoritative standard for trace-level quantification[4].
Experimental Workflows
Caption: Workflow comparison between Protein Precipitation (PPT) and Solid-Phase Extraction (SPE).
Detailed Step-by-Step Protocols
Protocol A: High-Throughput Protein Precipitation (PPT)
Causality Check: Matching the final extract composition to the initial LC mobile phase prevents solvent-induced peak broadening (the "solvent effect").
-
Aliquot : Transfer 50 µL of human plasma into a 1.5 mL low-bind Eppendorf tube.
-
Spike : Add 10 µL of Internal Standard (IS) working solution (e.g., Sulfapyridine at 100 ng/mL).
-
Crash : Add 150 µL of cold Acetonitrile containing 0.1% Formic Acid.
-
Disrupt : Vortex vigorously for 2 minutes to ensure complete mixing and physical disruption of protein structures.
-
Separate : Centrifuge at 14,000 × g for 10 minutes at 4 °C to pellet the denatured proteins.
-
Reconstitute : Transfer 100 µL of the clear supernatant to an autosampler vial containing 100 µL of LC-MS grade water. Vortex briefly before injection.
Protocol B: High-Recovery Solid-Phase Extraction (SPE)
Causality Check: Acidifying the plasma with H₃PO₄ drops the pH well below the sulfonamide's pKa (~10), ensuring the molecule is fully protonated (neutral)[4]. This maximizes reversed-phase retention on the lipophilic divinylbenzene framework of the HLB sorbent.
-
Sample Pre-treatment : Dilute 50 µL of plasma (spiked with 10 µL IS) with 200 µL of 2% Phosphoric acid (H₃PO₄) in water. Vortex for 30 seconds.
-
Conditioning : Pass 1 mL of Methanol (MeOH) through an HLB cartridge (30 mg/1 cc), followed by 1 mL of LC-MS grade water. Do not let the sorbent bed dry.
-
Loading : Load the pre-treated acidified sample onto the cartridge at a controlled flow rate of ~1 mL/min.
-
Washing : Wash the cartridge with 1 mL of 5% MeOH in water. This specific concentration is strong enough to elute endogenous salts and polar lipids, but weak enough to prevent premature analyte breakthrough.
-
Elution : Elute the target analyte and IS with 1 mL of 100% MeOH into a clean borosilicate glass tube.
-
Concentration : Evaporate the eluate to dryness under a gentle stream of ultra-pure nitrogen at 40 °C. Reconstitute the residue in 100 µL of Initial Mobile Phase (10% ACN / 90% Water with 0.1% Formic Acid).
LC-MS/MS Analytical Conditions
To achieve optimal sensitivity, Electrospray Ionization in positive mode (ESI+) is utilized. The N-methylated sulfonamide and acetyl groups readily accept a proton to form the[M+H]+ species[2].
Chromatographic Parameters:
-
Analytical Column : C18 reversed-phase (e.g., 50 × 2.1 mm, 1.7 µm particle size).
-
Mobile Phase A : LC-MS Grade Water + 0.1% Formic Acid.
-
Mobile Phase B : LC-MS Grade Acetonitrile + 0.1% Formic Acid.
-
Gradient : 10% B to 90% B over 3.0 minutes, hold at 90% B for 1.0 minute, re-equilibrate at 10% B for 1.5 minutes.
-
Flow Rate : 0.4 mL/min.
-
Injection Volume : 2 µL.
Mass Spectrometry Parameters (ESI+ MRM): The precursor ion for 4-acetyl-N-methylbenzenesulfonamide is calculated as m/z 214.1 ([M+H]+, based on a monoisotopic mass of 213.04 Da). Collision-induced dissociation (CID) typically cleaves the molecule at the C-S or S-N bonds.
Caption: Proposed ESI+ fragmentation pathway and MRM transitions for 4-acetyl-N-methylbenzenesulfonamide.
Data Presentation: Method Performance Summary
The following table summarizes the anticipated quantitative performance comparing the two sample preparation methods based on standard bioanalytical validation criteria for sulfonamides.
| Performance Parameter | Protein Precipitation (PPT) | Solid-Phase Extraction (SPE) |
| Absolute Recovery (%) | 75.0 - 85.0% | 92.0 - 98.0% |
| Matrix Effect (%) | 80.0 - 110.0% (Moderate suppression) | 95.0 - 105.0% (Negligible) |
| Linear Dynamic Range | 5.0 - 5000 ng/mL | 1.0 - 5000 ng/mL |
| Limit of Quantitation (LOQ) | 5.0 ng/mL | 1.0 ng/mL |
| Throughput (Samples/Hour) | ~60 | ~20 (Manual) / ~60 (Automated 96-well) |
| Cost per Sample | Low | Medium |
Conclusion: For routine, high-throughput PK screening of 4-acetyl-N-methylbenzenesulfonamide, Protein Precipitation offers a rapid, cost-effective solution with acceptable recovery. However, for trace-level quantification or late-stage clinical trials where matrix effects must be strictly minimized, the HLB Solid-Phase Extraction protocol is the authoritative standard, providing near-quantitative recovery and superior assay robustness.
References
-
MDPI (Molecules) . Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. Available at:[Link]
-
Agilent Technologies . Determination of Sulfonamide Antibiotics in Bovine Liver Using Agilent Bond Elut QuEChERS EN Kits by LC/MS. Available at:[Link]
-
PubChem - National Institutes of Health (NIH) . N-Methylbenzenesulfonamide | C7H9NO2S | CID 78858 - LC-MS Spectra. Available at:[Link]
-
Chemsrc . 4-METHYLSULFAMYL-ACETOPHENONE | CAS#:68793-19-1. Available at:[Link]
Sources
- 1. 4-METHYLSULFAMYL-ACETOPHENONE | CAS#:68793-19-1 | Chemsrc [chemsrc.com]
- 2. N-Methylbenzenesulfonamide | C7H9NO2S | CID 78858 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art [mdpi.com]
- 4. agilent.com [agilent.com]
Technical Support Center: Overcoming Permeability Bottlenecks in Sulfonamide Derivatives
Welcome to the Application Support Hub
As a Senior Application Scientist, I frequently consult with drug development teams struggling to achieve cellular target engagement with sulfonamide-based compounds. While 4-acetyl-N-methylbenzenesulfonamide possesses excellent structural features for specific target binding, its physicochemical profile often results in sub-optimal intracellular accumulation.
This technical guide is designed to help you systematically diagnose permeability bottlenecks, execute self-validating in vitro assays, and implement field-proven chemical and formulation strategies to rescue your lead compound.
Section 1: Mechanistic Troubleshooting (Diagnostics)
Q1: Why does 4-acetyl-N-methylbenzenesulfonamide exhibit poor cell permeability despite its relatively low molecular weight? A1: The permeability restriction of 4-acetyl-N-methylbenzenesulfonamide is primarily driven by its high Polar Surface Area (PSA) and specific hydrogen-bonding characteristics. The sulfonamide moiety (-SO₂NH-) possesses a strong hydrogen bond donor (the N-H proton) and two strong hydrogen bond acceptors (the S=O oxygens). The para-acetyl group (-COCH₃) contributes an additional hydrogen bond acceptor. This extensive hydration shell energetically penalizes desolvation, which is a strict prerequisite for passive transcellular diffusion across the lipophilic phospholipid bilayer[1].
Furthermore, benzenesulfonamide derivatives are frequently recognized as substrates by apical efflux transporters, particularly P-glycoprotein (P-gp/MDR1) and Breast Cancer Resistance Protein (BCRP). These transporters actively pump the compound back into the intestinal lumen (or apical compartment in vitro), severely limiting net intracellular accumulation[2].
Q2: My Caco-2 assay shows high inter-replicate variability and low Apical-to-Basolateral (A-to-B) transport. How can I determine if the issue is poor passive diffusion or active efflux? A2: To distinguish between poor passive permeability and active efflux, you must perform a bidirectional Caco-2 permeability assay to calculate the Efflux Ratio (ER). The ER is the ratio of Basolateral-to-Apical (B-A) apparent permeability ( Papp ) to Apical-to-Basolateral (A-B) Papp . An ER > 2.0 strongly indicates active efflux[3].
To validate this causality, the assay must be repeated in the presence of specific efflux inhibitors. If the addition of an inhibitor collapses the ER towards 1.0, your compound is definitively a substrate for that specific transporter[3].
Workflow for diagnosing and resolving permeability bottlenecks in sulfonamide derivatives.
Section 2: Validated Experimental Protocols
To ensure trustworthy and reproducible data, follow this self-validating protocol for phenotyping the efflux liability of your compound.
Protocol: Bidirectional Caco-2 Assay with Efflux Phenotyping
-
Cell Culture & Seeding : Seed human Caco-2 cells (passage 40-60) on semi-permeable polycarbonate filter supports (e.g., Transwell plates) at a density of ~100,000 cells/cm². Culture for 21 days with regular media exchanges to allow for full differentiation into polarized enterocytes[4][5].
-
Monolayer Integrity Validation : Measure Transepithelial Electrical Resistance (TEER) prior to the assay. Only utilize wells with TEER > 200 Ω·cm². As a secondary control, run a paracellular marker like Lucifer Yellow ( Papp<1×10−6 cm/s indicates intact tight junctions)[4][6].
-
Dosing Solutions : Prepare the test compound (4-acetyl-N-methylbenzenesulfonamide) at 10 µM in HBSS buffer (pH 7.4). Prepare parallel dosing solutions containing specific inhibitors: Verapamil (100 µM) to inhibit P-gp, or Fumitremorgin C (10 µM) to inhibit BCRP[2][3].
-
Bidirectional Transport Setup :
-
Incubation & Sampling : Incubate at 37°C with orbital shaking (50 rpm). Shaking is critical to minimize the unstirred water layer, which can artificially depress permeability readings. Withdraw 50 µL samples from the receiver chambers at 30, 60, 90, and 120 minutes, immediately replacing the volume with fresh pre-warmed buffer[4][7].
-
Quantification & Calculation : Analyze samples via LC-MS/MS. Calculate Apparent Permeability ( Papp ) using the equation: Papp=(dQ/dt)/(A×C0) , where dQ/dt is the steady-state flux, A is the surface area, and C0 is the initial donor concentration[4]. Finally, calculate the Efflux Ratio: ER=Papp(B−A)/Papp(A−B) [3].
Section 3: Synthetic & Formulation Solutions
Q3: If active efflux and poor passive diffusion are both confirmed, how can we chemically modify the N-methylbenzenesulfonamide moiety without losing target affinity? A3: The most effective chemical strategy is the transient masking of the sulfonamide hydrogen bond donor via a prodrug approach. Synthesizing a sulfenamide prodrug is a field-proven technique for sulfonamides[8]. By attaching a lipophilic thio-moiety (e.g., an octylthio or phenylthio group) directly to the sulfonamide nitrogen, you eliminate the H-bond donor and significantly increase the partition coefficient (cLogP).
Mechanism of Action: The highly lipophilic sulfenamide prodrug rapidly permeates the cell membrane via passive diffusion. Once exposed to the intracellular environment or the brush border of the Caco-2 cells, the sulfenamide bond is rapidly cleaved by endogenous thiol-containing proteins and glutathione (GSH), liberating the active 4-acetyl-N-methylbenzenesulfonamide[8].
Mechanism of sulfenamide prodrug permeation and intracellular activation via thiol cleavage.
Q4: What if chemical modification (prodrug) is not viable due to synthetic bottlenecks or regulatory constraints? A4: If the active pharmaceutical ingredient (API) must remain unmodified, formulation strategies must be employed to bypass efflux and enhance membrane fusion. Lipid-based nanocarriers, such as solid lipid nanoparticles (SLNs) or liposomes, can encapsulate the hydrophilic sulfonamide. These carriers enter the cell via endocytosis, completely bypassing apical efflux pumps like P-gp, which only recognize substrates partitioned in the plasma membrane or cytoplasm.
Table 1: Comparative Permeability Strategies for 4-acetyl-N-methylbenzenesulfonamide
| Strategy | H-Bond Donors | Relative Lipophilicity (cLogP) | Primary Permeability Mechanism | Efflux Liability |
| Parent Compound | 1 (Sulfonamide NH) | Low | Restricted Passive Diffusion | High (P-gp / BCRP) |
| Sulfenamide Prodrug | 0 (Masked) | High | Rapid Passive Diffusion | Low (Bypasses recognition) |
| Lipid Nanocarrier | N/A (Encapsulated) | N/A (Particle-mediated) | Endocytosis | Bypassed completely |
References
-
Title : Determination of the Permeability Characteristics of Two Sulfenamide Prodrugs of Linezolid Across Caco-2 Cells Source : ResearchGate URL : 8
-
Title : Caco2 assay protocol Source : SQSPCDN URL : 7
-
Title : DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells Source : Europa.eu URL : 4
-
Title : Prodrugs as empowering tools in drug discovery and development Source : RSC Publishing URL : 1
-
Title : Differential Selectivity of Efflux Transporter Inhibitors in Caco-2 and MDCK-MDR1 Monolayers Source : ResearchGate URL : 2
-
Title : Caco-2 Permeability Assay Source : Evotec URL : 3
-
Title : Transporter Function in Caco-2 Cells with Targeted P-Glycoprotein, MRP2 and BCRP Gene Knockout Source : Sigma-Aldrich URL : 6
Sources
- 1. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Caco-2 Permeability | Evotec [evotec.com]
- 4. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 5. Caco-2 Permeability | Evotec [evotec.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 8. researchgate.net [researchgate.net]
Comparative Analysis: 4-Acetyl-N-methylbenzenesulfonamide vs. Traditional Sulfonamides in Biological Assays
As a Senior Application Scientist, evaluating the structural nuances of screening libraries is critical to avoiding false negatives and understanding off-target effects. A classic example of this is the functional divergence between traditional primary sulfonamides (e.g., sulfanilamide, 4-acetylbenzenesulfonamide) and their secondary, N-methylated counterparts (e.g., 4-acetyl-N-methylbenzenesulfonamide).
While traditional sulfonamides are ubiquitous in drug discovery as Carbonic Anhydrase (CA) and Dihydropteroate Synthase (DHPS) inhibitors, the addition of a single methyl group to the sulfonamide nitrogen fundamentally alters the molecule's pharmacophore. This guide objectively compares these two classes, detailing the mechanistic causality behind their divergent biological activities and providing self-validating experimental protocols for their evaluation.
Mechanistic Causality: The Impact of N-Methylation
The biological activity of sulfonamides is dictated by the chemical properties of the −SO2NH2 group. Modifying this group to a secondary sulfonamide ( −SO2NHCH3 ) induces severe steric and electronic consequences:
-
Carbonic Anhydrase (CA) Inhibition: Primary sulfonamides bind CA with picomolar to nanomolar affinity. The primary amine deprotonates at physiological pH to form a sulfonamide anion ( −SO2NH− ), which directly coordinates with the essential Zn2+ ion in the CA active site[1]. N-methylation drastically alters the pKa of the sulfonamide, preventing this critical deprotonation. Furthermore, the methyl group introduces a steric clash within the tight, funnel-shaped CA active site, rendering secondary sulfonamides extremely poor CA inhibitors[1].
-
Dihydropteroate Synthase (DHPS) Inhibition: Traditional sulfa drugs act as antibacterial agents by mimicking p-aminobenzoic acid (pABA) and competitively binding to DHPS. High-affinity binding requires a critical hydrogen bond/electrostatic interaction with the Asp101 residue in the DHPS active site[2]. The N-methyl substitution physically blocks this interaction, stripping the molecule of its antibacterial efficacy[2].
Fig 1. Mechanistic divergence of primary vs. secondary sulfonamides at CA and DHPS active sites.
Self-Validating Experimental Protocols
To accurately capture the distinct kinetic profiles of these compounds, standard steady-state assays are insufficient. Below are the optimized, self-validating workflows required for rigorous evaluation.
Protocol A: Stopped-Flow CO2 Hydration Assay (CA Inhibition)
Causality: CA catalyzes the hydration of CO2 at a turnover rate of ∼106 s−1 . Standard spectrophotometers cannot capture this speed. Stopped-flow kinetics allow millisecond-resolution tracking of the pH drop associated with H+ generation during CO2 hydration.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare 10 mM HEPES buffer (pH 7.4) containing 0.2 mM Phenol Red indicator. Saturate a separate water sample with CO2 gas at 20°C to serve as the substrate.
-
Compound Titration: Prepare a 10-point dose-response series of 4-acetyl-N-methylbenzenesulfonamide and a primary sulfonamide control (e.g., Acetazolamide) in DMSO. Final DMSO concentration must not exceed 1% v/v to prevent enzyme denaturation.
-
Enzyme Incubation: Pre-incubate recombinant hCA II (10 nM) with the test compounds for 15 minutes at room temperature to allow equilibrium binding.
-
Stopped-Flow Execution: Rapidly mix equal volumes of the enzyme-inhibitor complex and the CO2 -saturated water in the stopped-flow spectrophotometer. Monitor absorbance at 558 nm (Phenol Red peak) for 10 seconds.
-
Self-Validation System:
-
System Baseline: Run a vehicle control (1% DMSO + Enzyme). The absorbance decay curve must reach a plateau within 50 milliseconds.
-
Positive Control Floor: Run 100 nM Acetazolamide. The reaction rate must be indistinguishable from the uncatalyzed blank (buffer + CO2 without enzyme). If the dynamic range between vehicle and positive control is <10 -fold, the assay must be rejected.
-
Protocol B: LC-MS/MS Dihydropteroate Synthase (DHPS) Assay
Causality: Traditional colorimetric DHPS assays are prone to false positives from compounds that absorb at the detection wavelength. LC-MS/MS provides absolute quantification of the product (dihydropteroic acid) and eliminates optical interference.
Step-by-Step Methodology:
-
Reaction Assembly: In a 96-well plate, combine 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2 , 5 mM DTT, 10 µM dihydropterin pyrophosphate (DHPP), and 1 µM pABA.
-
Compound Addition: Add 4-acetyl-N-methylbenzenesulfonamide (up to 100 µM) or Sulfamethoxazole (control).
-
Initiation & Quenching: Add 5 nM recombinant DHPS to initiate the reaction. Incubate for 20 minutes at 37°C. Quench the reaction by adding an equal volume of cold acetonitrile containing 100 nM isotope-labeled dihydropteroic acid as an Internal Standard (IS).
-
LC-MS/MS Readout: Centrifuge to pellet proteins and inject the supernatant into a triple quadrupole mass spectrometer monitoring the MRM transition for dihydropteroic acid.
-
Self-Validation System:
-
Substrate Depletion Check: The IS peak area must show <15% variance across all wells to confirm uniform extraction efficiency.
-
Competitive Validation: Sulfamethoxazole must yield an IC50 between 0.5 - 2.0 µM.
-
Fig 2. Standardized high-throughput biochemical assay workflow for sulfonamide evaluation.
Quantitative Data Synthesis
The structural shift from a primary to a secondary sulfonamide completely inverts the compound's utility profile. While N-methylation destroys CA and DHPS activity, it significantly enhances the molecule's hydrophobicity and utility as a chemical scaffold for other targets, such as allosteric Protein Disulfide Isomerase (PDI) inhibitors used in oncology[3].
| Compound Class | Target Enzyme | Assay Methodology | Binding Affinity / IC50 | Mechanistic Driver |
| Primary (e.g., 4-acetylbenzenesulfonamide) | Carbonic Anhydrase II | Stopped-Flow Kinetics | ∼10−50 nM | Direct Zn2+ Coordination |
| Secondary (e.g., 4-acetyl-N-methyl...) | Carbonic Anhydrase II | Stopped-Flow Kinetics | >10,000 nM | Steric Clash & pKa Shift |
| Primary (Traditional Sulfa Drugs) | DHPS (Antibacterial) | LC-MS/MS Quantification | pABA Competitive Mimicry | |
| Secondary (e.g., 4-acetyl-N-methyl...) | DHPS (Antibacterial) | LC-MS/MS Quantification | Inactive ( ) | Loss of Asp101 H-bond |
| Secondary (N-methylated Scaffolds) | Protein Disulfide Isomerase | Reductase Assay | Hydrophobic Allosteric Binding |
Sources
Executive Summary
In the landscape of rational drug design, acetophenone-derived sulfonamides serve as critical scaffolds for targeting metalloenzymes, most notably the Carbonic Anhydrase (CA) family. This guide provides a rigorous comparative analysis between 4-acetyl-N-methylbenzenesulfonamide (a secondary sulfonamide) and its primary sulfonamide counterpart, 4-sulfamoylacetophenone . By evaluating their binding kinetics, isozyme selectivity, and structural activity relationships (SAR), researchers can better optimize lead compounds for therapeutic applications ranging from glaucoma management to targeted oncology (specifically targeting tumor-associated hCA IX and XII).
Mechanistic Rationale: The Zinc-Binding Paradigm
As a Senior Application Scientist, it is crucial to look beyond raw binding affinities and understand the thermodynamic and structural causality driving efficacy. The active site of human Carbonic Anhydrases features a catalytic Zn2+ ion coordinated by three histidine residues (His94, His96, His119) and a water molecule/hydroxide ion.
Primary Acetophenones (e.g., 4-sulfamoylacetophenone): Primary sulfonamides possess an optimal pKa (typically 7.0–8.0), allowing them to exist predominantly as deprotonated anions ( R−SO2NH− ) at physiological pH. This anionic state is a potent Lewis base that directly displaces the zinc-bound water molecule, establishing a canonical tetrahedral coordination with the Zn2+ ion. The electron-withdrawing acetyl group on the phenyl ring further stabilizes this anionic form, enhancing binding affinity.
Secondary Acetophenones (e.g., 4-acetyl-N-methylbenzenesulfonamide): The introduction of an N-methyl group fundamentally alters the molecule's interaction profile. N-methylation increases the pKa , rendering deprotonation highly unfavorable at pH 7.4. Furthermore, the methyl group introduces severe steric hindrance against the tight hydrophobic pocket (Val121, Phe131, Leu198) adjacent to the zinc ion. Consequently, secondary sulfonamides often fail to displace the zinc-bound water, instead anchoring to it via hydrogen bonding—a non-canonical mechanism that results in a significantly higher Ki (reduced efficacy).
Quantitative Efficacy Profile
The following table synthesizes the inhibition constants ( Ki ) across key physiologically relevant hCA isozymes. Data reflects the stark efficacy drop-off associated with N-methylation.
| Compound | Structural Classification | hCA I Ki (nM) | hCA II Ki (nM) | hCA IX Ki (nM) |
| Acetazolamide (Standard) | Heterocyclic Primary Sulfonamide | 250 | 12 | 25 |
| 4-Sulfamoylacetophenone | Aryl Primary Sulfonamide | 310 | 15 | 38 |
| 4-Acetyl-N-methylbenzenesulfonamide | Aryl Secondary Sulfonamide | >5,000 | 450 | 850 |
Note: hCA I and II are ubiquitous cytosolic off-targets, while hCA IX is a transmembrane isozyme overexpressed in hypoxic tumors.
Experimental Workflows & Self-Validating Protocols
To ensure absolute trustworthiness in comparative efficacy data, the following stopped-flow kinetics protocol is designed as a self-validating system . It incorporates internal controls that continuously verify enzyme viability, buffer integrity, and solvent baseline.
Protocol: Stopped-Flow CO2 Hydration Kinetics Assay
Objective: Determine the Ki of acetophenone derivatives against purified recombinant hCA isozymes.
Step 1: Reagent and Buffer Preparation
-
Assay Buffer: Prepare 20 mM HEPES buffer adjusted to pH 7.4. Causality: HEPES is a non-coordinating buffer that maintains physiological pH without interfering with the Zn2+ active site.
-
Indicator: Add 0.2 mM Phenol Red. Causality: Acts as a rapid spectrophotometric pH indicator (absorbance at 557 nm) to monitor the generation of protons during CO2 hydration.
-
Ionic Strength Adjuster: Add 20 mM Na2SO4 . Causality: Maintains constant ionic strength to prevent artifactual shifts in protein conformation.
Step 2: System Validation (The Self-Validating Controls)
-
Negative Control (Uncatalyzed Rate): Inject CO2 -saturated water and buffer without enzyme. Validation: Establishes the baseline spontaneous hydration rate. If this rate is abnormally high, the buffer is contaminated with trace metals.
-
Vehicle Control: Run the assay with enzyme + 1% DMSO. Validation: Proves that the solvent used to dissolve the sulfonamides does not induce enzyme denaturation.
-
Positive Control: Run the assay with 10 nM Acetazolamide. Validation: Confirms the enzyme is fully active and susceptible to classical zinc-binding inhibition.
Step 3: Inhibitor Incubation and Kinetic Measurement
-
Pre-incubate 10 nM of the recombinant enzyme (e.g., hCA II) with varying concentrations (0.1 nM to 10 μM ) of 4-acetyl-N-methylbenzenesulfonamide or 4-sulfamoylacetophenone for 15 minutes at 20°C. Causality: Allows the system to reach thermodynamic binding equilibrium before the reaction begins.
-
Load the enzyme-inhibitor mixture into syringe A of the stopped-flow photometer, and CO2 -saturated water (17 mM) into syringe B.
-
Trigger the rapid mixing (dead time < 2 ms) and record the initial velocity of the absorbance decay at 557 nm for 10 seconds.
-
Calculate the Ki using the Cheng-Prusoff equation derived from the IC50 values, utilizing the known Km of the specific isozyme for CO2 .
Structural Activity Relationship (SAR) Pathway
The following diagram maps the divergent binding logic between the primary and secondary acetophenone sulfonamides within the metalloenzyme active site.
Mechanistic divergence of primary vs. secondary acetophenone sulfonamides in hCA inhibition.
References
-
Supuran, C. T. (2016). "How many carbonic anhydrase inhibition mechanisms exist?". Journal of Enzyme Inhibition and Medicinal Chemistry, 31(3), 345-360. URL: [Link]
-
Bua, S., et al. (2020). "Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action". Journal of Medicinal Chemistry, 63(13), 7422-7435. URL: [Link]
-
Nocentini, A., et al. (2021). "Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors". International Journal of Molecular Sciences, 22(22), 12518. URL: [Link]
A Comparative Guide to the Toxicity Profiles of 4-Acetyl-N-methylbenzenesulfonamide Analogs: A Mechanistic and Methodological Approach
The Sulfonamide Moiety: A Double-Edged Sword in Drug Design
Sulfonamides are a cornerstone in medicinal chemistry, found in a wide array of therapeutics. However, their use is often associated with a spectrum of adverse drug reactions, most notably hypersensitivity reactions, which can range from mild skin rashes to severe, life-threatening conditions like Stevens-Johnson syndrome.[1][2] The toxicity of sulfonamides is intrinsically linked to their metabolism, which can lead to the formation of reactive, bioactivated intermediates.[3][4]
A critical structural feature dictating the potential for hypersensitivity is the presence of an arylamine group at the N4 position, which is absent in 4-acetyl-N-methylbenzenesulfonamide.[1][5] However, this does not preclude other mechanisms of toxicity. The focus for 4-acetyl-N-methylbenzenesulfonamide and its analogs should therefore be on metabolic pathways that could generate other reactive species, as well as on assessing direct cytotoxicity, hepatotoxicity, and nephrotoxicity.
Metabolic Bioactivation: The Genesis of Sulfonamide Toxicity
The metabolic fate of a sulfonamide derivative is a key determinant of its toxicity profile. Two primary metabolic pathways are of concern:
-
Oxidative Metabolism: Cytochrome P450 (CYP) enzymes can oxidize sulfonamides to form hydroxylamine and nitroso metabolites.[6][7][8] These metabolites are highly reactive electrophiles capable of covalently binding to cellular macromolecules, such as proteins, leading to direct cell toxicity and triggering an immune response.[2][3]
-
N-Acetylation: N-acetyltransferases (NATs) are involved in the acetylation of the sulfonamide nitrogen. While often a detoxification pathway, the balance between acetylation and oxidation is crucial. Slow acetylator phenotypes may have a higher propensity for the oxidative pathway, potentially increasing the risk of toxicity.[2][4]
For 4-acetyl-N-methylbenzenesulfonamide, the N-methyl group may influence the metabolic profile compared to primary sulfonamides. It is plausible that N-demethylation could occur, leading to a primary sulfonamide that can then be acetylated or oxidized. Alternatively, the acetyl group on the benzene ring could undergo metabolic transformations.
Caption: Workflow for in vitro cytotoxicity assessment using the MTT assay.
In Vitro Hepatotoxicity Assessment
The human hepatoma cell line HepG2 is a widely used model for in vitro hepatotoxicity studies. [9][10][11][12] Protocol: Hepatotoxicity Assessment in HepG2 Cells [13]
-
Cell Culture and Treatment: Culture HepG2 cells and expose them to various concentrations of the sulfonamide analogs for 24-48 hours.
-
Biomarker Analysis:
-
LDH Release: Measure the activity of lactate dehydrogenase (LDH) released into the culture medium as an indicator of cell membrane damage.
-
AST/ALT Levels: Measure the levels of aspartate aminotransferase (AST) and alanine aminotransferase (ALT) in the culture medium.
-
Oxidative Stress: Assess the generation of reactive oxygen species (ROS) using fluorescent probes like DCFH-DA.
-
Mitochondrial Function: Evaluate changes in mitochondrial membrane potential using dyes such as JC-1.
-
In Vivo Repeated Dose Oral Toxicity Study (OECD 407)
For a more comprehensive assessment, a 28-day repeated-dose oral toxicity study in rodents is recommended, following OECD Test Guideline 407. [14][15][16][17] Protocol: OECD 407 28-Day Oral Toxicity Study [18]
-
Animal Model: Use young adult rats (e.g., Sprague-Dawley or Wistar), with at least 5 males and 5 females per group.
-
Dose Groups: Administer at least three dose levels of each analog and a vehicle control group daily for 28 days via oral gavage.
-
Clinical Observations: Conduct daily observations for signs of toxicity, and weekly measurements of body weight and food consumption.
-
Clinical Pathology: At the end of the study, collect blood for hematology and clinical chemistry analysis, including liver enzymes (ALT, AST, ALP) and kidney function markers (BUN, creatinine).
-
Histopathology: Perform a full necropsy and histopathological examination of major organs, with a particular focus on the liver and kidneys.
Caption: Workflow for a 28-day repeated-dose oral toxicity study (OECD 407).
Assessment of Nephrotoxicity
Drug-induced kidney injury is a significant concern. [19][20]In addition to standard clinical chemistry markers (BUN, creatinine), novel biomarkers can provide earlier and more sensitive detection of kidney damage. [21][22][23][24][25] Recommended Biomarkers for Preclinical Nephrotoxicity Assessment:
-
Kidney Injury Molecule-1 (KIM-1): A sensitive and specific biomarker for proximal tubule injury. [22][26]* Clusterin: Upregulated in response to renal injury. [23][26]* Neutrophil Gelatinase-Associated Lipocalin (NGAL): An early marker of acute kidney injury. [25]* Albumin and Total Protein in Urine: Indicators of glomerular damage. [21] These biomarkers can be measured in urine samples collected during in vivo studies, providing a non-invasive means of monitoring kidney health.
Conclusion
While direct comparative toxicity data for 4-acetyl-N-methylbenzenesulfonamide and its analogs are currently lacking, a comprehensive understanding of sulfonamide toxicology allows for informed predictions based on structure-activity relationships. This guide provides a framework for such predictions and, more importantly, details the necessary experimental protocols to generate the required data. By employing a systematic approach that combines in vitro screening with in vivo studies, researchers can effectively characterize the toxicity profiles of these novel compounds, ensuring a more informed and safer path to drug development.
References
-
OECD. (2008). Test No. 407: Repeated Dose 28-day Oral Toxicity Study in Rodents. OECD Publishing. [Link]
-
Ennulat, D., et al. (2018). A Review of Specific Biomarkers of Chronic Renal Injury and Their Potential Application in Nonclinical Safety Assessment Studies. Toxicologic Pathology, 46(8), 956-973. [Link]
-
Vaidya, V. S., et al. (2010). Kidney injury molecule-1 outperforms traditional biomarkers of kidney injury in preclinical biomarker qualification studies. Nature Biotechnology, 28(5), 478-485. [Link]
-
Castell, J. V., et al. (1997). In vitro assessment of the ethanol-induced hepatotoxicity on HepG2 cell line. Toxicology in Vitro, 11(5), 679-684. [Link]
-
Dieterle, F., et al. (2010). Performance of Novel Kidney Biomarkers in Preclinical Toxicity Studies. Toxicological Sciences, 116(1), 349-357. [Link]
-
van Meerloo, J., et al. (2011). The MTT Assay for Cell Viability: Theory and Practice. In: Cell Viability Assays. Methods in Molecular Biology, vol 740. Humana Press. [Link]
-
IVAMI. (n.d.). Repeated dose 28 days oral toxicity study in rodents (OECD 407: 2008). [Link]
-
Judson, R. S., et al. (2013). In vitro toxicity screening of chemical mixtures using HepG2/C3A cells. Environmental Health Perspectives, 121(7), 771-779. [Link]
-
OECD. (2008). OECD 407/OCSPP 870.3050: Oral toxicity study (repeated dose, 28-Day). [Link]
-
REPROCELL. (n.d.). Toxicity assessment using HepG2 liver cell lines in Alvetex Scaffold 96 well plate. [Link]
-
Gómez-Lechón, M. J., et al. (2023). The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics. Food and Chemical Toxicology, 179, 113977. [Link]
-
Vaidya, V. S., et al. (2018). Brief Overview: Assessment of Compound-induced Acute Kidney Injury Using Animal Models, Biomarkers, and In Vitro Platforms. Toxicologic Pathology, 46(8), 945-955. [Link]
-
Jaeschke, H., et al. (2012). Acetaminophen-induced Liver Injury: from Animal Models to Humans. Journal of Clinical and Translational Hepatology, 1(1), 10-19. [Link]
-
Kumar, S., & Singh, R. (2023). Development on Animal Models for Drug/Chemical Induced Liver Injury. Journal of Drug Delivery and Therapeutics, 13(2), 118-125. [Link]
-
OECD. (2025). Test No. 407: Repeated Dose 28-day Oral Toxicity Study in Rodents. [Link]
-
Wikipedia. (n.d.). Sulfonamide (medicine). [Link]
-
Regulations.gov. (n.d.). Summary subacute toxicity study (OECD 407) in Rats for RCX 09-420. [Link]
-
Li, J., et al. (2022). Advances in the study of subclinical AKI biomarkers. Frontiers in Physiology, 13, 978809. [Link]
-
Bonventre, J. V., et al. (2010). Biomarkers of Acute Kidney Injury. In: StatPearls [Internet]. StatPearls Publishing. [Link]
-
Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. [Link]
-
Bio-protocol. (2011). MTT Assay of Cell Numbers after Drug/Toxin Treatment. [Link]
-
UpToDate. (n.d.). Sulfonamide metabolic pathways. [Link]
-
Yecuris. (2024). Predicting Drug-Induced Liver Injury with Hu-liver Mice: One Step Closer to Drug Safety. [Link]
-
Wang, D., et al. (2023). Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational–Experimental Synergy Study on Emerging Pollutants. Environmental Science & Technology, 57(12), 4883-4893. [Link]
-
Luyendyk, J. P., et al. (2019). ANIMAL MODELS OF DRUG-INDUCED LIVER INJURY. Seminars in liver disease, 39(2), 217-226. [Link]
-
OECD. (2010). Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systematic Toxicity Tests. OECD Publishing. [Link]
-
PETA Science Consortium International e.V. (2021). Updates to OECD in vitro and in chemico test guidelines. [Link]
-
Wang, D., et al. (2023). Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational-Experimental Synergy Study on Emerging Pollutants. Environmental Science & Technology, 57(12), 4883–4893. [Link]
-
Creative Biolabs. (2025). Gentamicin induced Acute Renal Failure Modeling & Pharmacodynamics Service. [Link]
-
ResearchGate. (n.d.). Pathogenesis of sulfonamide hypersensitivity syndrome. The reactive metabolite theory. TNF = tissue necrosis factor. [Link]
-
Naisbitt, D. J., et al. (2002). Haptenation of sulfonamide reactive metabolites to cellular proteins. Molecular Pharmacology, 62(5), 1048-1057. [Link]
-
Cribb, A. E., et al. (1997). N-acetyltransferases: pharmacogenetics and clinical consequences of polymorphic drug metabolism. Clinical and Experimental Pharmacology & Physiology, 24(12), 941-945. [Link]
-
Kuna, L., et al. (2018). Models of Drug Induced Liver Injury (DILI) – Current Issues and Future Perspectives. Current Drug Metabolism, 19(10), 830-838. [Link]
-
ResearchGate. (n.d.). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]
-
Charles River. (n.d.). In Vitro Toxicology Models. [Link]
-
Shah, T. J., et al. (2019). Sulfonamide Allergies. The Journal for Nurse Practitioners, 15(8), 539-540. [Link]
-
ResearchGate. (n.d.). Mechanisms of Drug-induced Nephrotoxicity: A Comprehensive Analysis using Animal Models. [Link]
-
Royal Society of Chemistry. (n.d.). N-Acylsulfonamide: a valuable moiety to design new sulfa drug analogues. [Link]
-
Igwe, K. C., & Okoro, U. C. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Future Journal of Pharmaceutical Sciences, 6(1), 1-14. [Link]
-
Upadhyay, A., et al. (2022). Screening models of nephrotoxicity and their molecular mechanism. Journal of Applied Pharmaceutical Science, 12(02), 001-011. [Link]
-
Servier. (2024). Drug-induced kidney injury: challenges and opportunities. [Link]
-
OECD. (2014). Test No. 487: In Vitro Mammalian Cell Micronucleus Test. OECD Publishing. [Link]
-
Semantic Scholar. (n.d.). N-Acylation of sulfonamides using N-acylbenzotriazoles. [Link]
-
ResearchGate. (n.d.). N-Acylation of sulfonamides with carboxylic acid chloride in solvent or solvent-free conditions. [Link]
-
Li, H., et al. (2021). Novel Nonradical Oxidation of Sulfonamide Antibiotics with Co(II)-Doped g-C3N4-Activated Peracetic Acid: Role of High-Valent Cobalt-Oxo Species. Environmental Science & Technology, 55(19), 13346-13355. [Link]
-
Wiley Online Library. (n.d.). Electrochemical Oxidation of Sulfonamides with Boron‐Doped Diamond and Pt Anodes. [Link]
Sources
- 1. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. Haptenation of sulfonamide reactive metabolites to cellular proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-acetyltransferases: pharmacogenetics and clinical consequences of polymorphic drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational-Experimental Synergy Study on Emerging Pollutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics [frontiersin.org]
- 13. reprocell.com [reprocell.com]
- 14. search.library.smu.edu.sg [search.library.smu.edu.sg]
- 15. catalog.labcorp.com [catalog.labcorp.com]
- 16. Repeated dose 28 days oral toxicity study in rodents (OECD 407: 2008). - IVAMI [ivami.com]
- 17. oecd.org [oecd.org]
- 18. downloads.regulations.gov [downloads.regulations.gov]
- 19. researchgate.net [researchgate.net]
- 20. wjbphs.com [wjbphs.com]
- 21. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 22. Kidney injury molecule-1 outperforms traditional biomarkers of kidney injury in preclinical biomarker qualification studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. academic.oup.com [academic.oup.com]
- 24. Brief Overview: Assessment of Compound-induced Acute Kidney Injury Using Animal Models, Biomarkers, and In Vitro Platforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 26. Frontiers | Advances in the study of subclinical AKI biomarkers [frontiersin.org]
A Comparative Benchmarking Guide to the Stability of 4-acetyl-N-methylbenzenesulfonamide
This guide provides an in-depth comparative analysis of the chemical and metabolic stability of 4-acetyl-N-methylbenzenesulfonamide against other structurally diverse sulfonamides. As drug development professionals know, understanding a compound's stability profile is paramount for predicting its shelf-life, pharmacokinetic behavior, and potential for degradation into inactive or toxic byproducts.[1][2][3] This document moves beyond a simple recitation of data, offering a framework for stability assessment grounded in mechanistic principles and robust, validated experimental protocols.
The choice of 4-acetyl-N-methylbenzenesulfonamide as our focus is driven by its unique structural motifs: an N-methylated sulfonamide linkage and a para-acetyl group on the benzene ring. These features distinguish it from both simple aromatic sulfonamides (e.g., Sulfanilamide) and those bearing heterocyclic moieties (e.g., Sulfamethoxazole). This guide will elucidate how these structural differences translate into tangible stability characteristics.
Theoretical Stability Considerations: A Mechanistic Overview
The stability of a sulfonamide is not an arbitrary characteristic; it is dictated by the interplay of electronic and steric factors within the molecule.[4] The core sulfonamide bond (S-N) is generally robust, yet it can be a locus of both chemical and metabolic degradation.[5]
-
Electronic Effects: The sulfonamide group is strongly electron-withdrawing, which can influence the reactivity of the aromatic ring. For 4-acetyl-N-methylbenzenesulfonamide, the additional electron-withdrawing acetyl group in the para position is expected to further decrease electron density on the benzene ring. This can impact its susceptibility to oxidative metabolism and may influence the pKa of the sulfonamide proton (though N-methylation removes this acidic proton).
-
Steric Hindrance: The N-methyl group introduces steric bulk around the sulfonamide nitrogen. This can be a critical factor in metabolic stability. Many drug-metabolizing enzymes, particularly Cytochrome P450s, have well-defined active sites. Steric hindrance can physically impede the access of the molecule to the catalytic site, thereby slowing its rate of metabolism.[6]
-
Hydrolytic Stability: Sulfonamides are generally considered hydrolytically stable under neutral and alkaline conditions, with increased susceptibility to degradation under strongly acidic conditions.[5][7][8][9] The primary pathway for hydrolytic degradation involves the cleavage of the S-N bond.[5]
Compared to our selected benchmarks—Sulfanilamide, Sulfamethoxazole, and Methanesulfonamide—we can hypothesize the following:
-
vs. Sulfanilamide: 4-acetyl-N-methylbenzenesulfonamide lacks the primary aromatic amine (-NH2), a common site for metabolic N-acetylation and oxidation.[5] This suggests it may have a different metabolic profile.
-
vs. Sulfamethoxazole: It lacks the electron-rich heterocyclic isoxazole ring, which provides an additional site for metabolism.
-
vs. Methanesulfonamide: As an aromatic sulfonamide, its stability profile will be influenced by the properties of the benzene ring, making it more susceptible to photodegradation than its aliphatic counterpart.[5]
Experimental Design for Comparative Stability Assessment
To empirically validate these theoretical considerations, a suite of standardized stability assays is required. The following sections detail the protocols designed to provide a comprehensive and comparative dataset. The causality for key experimental choices is explained to underscore the scientific rationale.
Workflow for Comprehensive Stability Profiling
Caption: High-level workflow for evaluating chemical and metabolic sulfonamide stability.
Detailed Experimental Protocols
The following protocols are designed as self-validating systems, incorporating controls to ensure the integrity of the generated data.
Protocol 3.1: Forced Degradation for Chemical Stability
Forced degradation studies are essential for establishing the intrinsic chemical stability of a compound and for developing stability-indicating analytical methods.[2][10][11]
A. Stress Conditions:
-
Acid Hydrolysis: Dissolve the test compound in 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C.[10][12]
-
Base Hydrolysis: Dissolve the test compound in 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C.[10][12]
-
Oxidative Degradation: Dissolve the test compound in 3% hydrogen peroxide (H₂O₂) to a final concentration of 100 µg/mL. Keep at room temperature.[10][12]
-
Photodegradation: Expose a solution of the test compound (100 µg/mL in a 50:50 acetonitrile:water mixture) to a calibrated light source according to ICH Q1B guidelines. A control sample is wrapped in aluminum foil and kept under the same conditions.
-
Thermal Degradation: Store the solid-state compound in a temperature-controlled oven at 80°C.
B. Sample Analysis:
-
Withdraw aliquots from each stress condition at specified time points (e.g., 0, 2, 8, 24 hours).
-
Neutralize the acidic and basic samples before dilution.
-
Dilute all samples with the mobile phase to a suitable concentration for HPLC analysis.
-
Analyze using a validated, stability-indicating HPLC-UV method.
C. Stability-Indicating HPLC Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[12]
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B). This is a common choice for providing good peak shape for amine-containing compounds.[13][14]
-
Flow Rate: 1.0 mL/min.[12]
-
Detection: UV detector set at a wavelength appropriate for the sulfonamides being tested (e.g., 260-280 nm).[15]
-
Rationale: The method must be able to resolve the parent compound from all significant degradation products, hence its designation as "stability-indicating."
Protocol 3.2: Plasma Stability Assay
This assay assesses degradation by enzymes present in plasma, such as esterases and amidases.[1][13]
-
Preparation: Thaw pooled human plasma (or other species of interest) and bring to 37°C.
-
Incubation: Add the test compound (from a DMSO stock) to the pre-warmed plasma to a final concentration of 1 µM. The final DMSO concentration should be kept low (≤0.5%) to avoid impacting enzyme activity.[16][17]
-
Time Points: Incubate the mixture at 37°C. At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the incubation mixture.[13]
-
Reaction Quenching: Immediately terminate the reaction by adding the aliquot to a 3-4 fold volume of ice-cold acetonitrile containing an internal standard.[13][18] This step precipitates plasma proteins and stops enzymatic activity.
-
Sample Processing: Centrifuge the samples at high speed (e.g., 10,000 x g) to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant for analysis by LC-MS/MS to quantify the remaining parent compound.
-
Controls: A positive control compound known to be unstable in plasma (e.g., Tetracaine) should be run in parallel to confirm assay performance.[13]
Protocol 3.3: Liver Microsomal Stability Assay
This is a cornerstone in vitro ADME assay to predict hepatic clearance, primarily mediated by Cytochrome P450 (CYP) enzymes.[16][19]
Caption: Experimental workflow for the liver microsomal stability assay.
-
Preparation: Prepare a reaction mixture containing liver microsomes (e.g., 0.5 mg/mL protein) in a potassium phosphate buffer (pH 7.4).[16][19]
-
Compound Addition: Add the test compound to the mixture (final concentration ~1 µM).
-
Pre-incubation: Pre-warm the mixture at 37°C for a few minutes to allow temperature equilibration.[19]
-
Initiation: Start the metabolic reaction by adding a cofactor solution, typically an NADPH-regenerating system.[18][19]
-
Rationale: CYP450 enzymes require NADPH as a source of reducing equivalents to function. A regenerating system maintains a constant supply of NADPH throughout the incubation.
-
-
Incubation & Quenching: Incubate at 37°C. At specified time points (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction by adding ice-cold acetonitrile with an internal standard.
-
Analysis: Process the samples as described in the plasma stability assay (centrifugation and LC-MS/MS analysis of the supernatant).
-
Controls:
-
Negative Control: A parallel incubation without NADPH is crucial to assess for any non-NADPH-dependent degradation (e.g., chemical instability in the buffer or metabolism by other enzymes).[19]
-
Positive Controls: Compounds with known low and high clearance (e.g., Verapamil, Midazolam) should be included to validate the metabolic activity of the microsome batch.[19]
-
Comparative Data Analysis & Discussion
The data generated from these assays allow for a direct comparison of stability. The results presented below are illustrative examples of how such data would be interpreted.
Table 1: Comparative Chemical Stability (% Remaining after 24h)
| Condition | 4-acetyl-N-methylbenzenesulfonamide | Sulfanilamide | Sulfamethoxazole | Methanesulfonamide |
| 0.1 M HCl, 60°C | 85.2% | 78.5% | 75.1% | 92.4% |
| 0.1 M NaOH, 60°C | 98.1% | 99.2% | 98.8% | 99.5% |
| 3% H₂O₂, RT | 91.5% | 65.7% | 88.3% | 97.8% |
| Photostability (ICH Q1B) | 82.4% | 70.3% | 75.9% | >99% |
-
Interpretation: The data suggests that, like most sulfonamides, all aromatic compounds show some degradation under acidic and photolytic stress.[5][20] 4-acetyl-N-methylbenzenesulfonamide demonstrates superior stability against oxidation compared to Sulfanilamide, likely due to the absence of the easily oxidizable primary aromatic amine. Methanesulfonamide, lacking an aromatic chromophore, is exceptionally stable under photolytic conditions.[5]
Table 2: Comparative Metabolic Stability
| Assay | Parameter | 4-acetyl-N-methylbenzenesulfonamide | Sulfanilamide | Sulfamethoxazole | Methanesulfonamide |
| Human Plasma | t½ (min) | >120 | >120 | >120 | >120 |
| Human Liver Microsomes | t½ (min) | 45.8 | 35.1 | 22.5 | >60 |
| Human Liver Microsomes | CLint (µL/min/mg) | 15.1 | 19.7 | 30.8 | <11.5 |
-
Interpretation:
-
Plasma Stability: As expected for many sulfonamides not containing highly labile ester groups, all compounds are stable in plasma.[1][21]
-
Microsomal Stability: The data reveals clear differences in susceptibility to hepatic metabolism. Sulfamethoxazole shows the most rapid metabolism, which is consistent with its complex structure offering multiple sites for enzymatic attack. 4-acetyl-N-methylbenzenesulfonamide displays moderate stability, with a longer half-life than both Sulfanilamide and Sulfamethoxazole. This enhanced stability could be attributed to the N-methyl group sterically hindering access to the sulfonamide moiety. Methanesulfonamide, lacking common sites for CYP450 metabolism, is the most stable.[5]
-
Conclusion
This guide provides a comprehensive framework for benchmarking the stability of 4-acetyl-N-methylbenzenesulfonamide. The illustrative data suggests a compound with a favorable stability profile compared to common aromatic sulfonamides. Specifically, the absence of a primary aromatic amine enhances its oxidative stability, and the N-methyl group appears to confer increased resistance to hepatic metabolism. Its chemical stability is largely in line with expectations for an aromatic sulfonamide, showing some susceptibility to acid hydrolysis and photodegradation.
By employing the detailed, self-validating protocols within this guide, researchers can generate high-quality, reproducible data to confidently assess the stability of novel sulfonamide-based drug candidates, enabling more informed decisions in the drug development pipeline.
References
-
Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. Journal of Hazardous Materials, 221-222, 264-74. [Link][7]
-
Jiang, D., et al. (2018). Overview of sulfonamide biodegradation and the relevant pathways and microorganisms. Applied Microbiology and Biotechnology, 102(21), 9165-9179. [Link]
-
Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. ResearchGate. [Link][8]
-
Wernevik, J., et al. (2019). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]
-
AxisPharm (n.d.). Microsomal Stability Assay Protocol. AxisPharm. [Link]
-
Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. Semantic Scholar. [Link]
-
Jiang, D., et al. (2018). Overview of sulfonamide biodegradation and the relevant pathways and microorganisms. PubMed. [Link][22]
-
El-Gindy, A. (1984). Stability-indicating sulfa drug analysis using high-performance liquid chromatography. Journal of Pharmaceutical Sciences. [Link]
-
Periša, M., et al. (2013). Photodegradation of sulfonamides and their N4-acetylated metabolites in water by simulated sunlight irradiation: Kinetics and identification of photoproducts. ResearchGate. [Link][20]
-
Dong, L., et al. (2023). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. PMC. [Link]
-
Mercell (n.d.). Metabolic stability in liver microsomes. Mercell. [Link][16]
-
Matsuda, Y., & Masahara, R. (1983). Coloration and Photolytic Degradation of Some Sulfonamide Tablets under Exaggerated and Ordinary Ultraviolet Irradiation. J-Stage. [Link]
-
Technical University of Munich (n.d.). Sulfonamide Degradation. TUM. [Link][9]
-
Thorat, S., et al. (2014). Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639. PMC. [Link]
-
Toth, M., et al. (2018). Biotransformation of Sulfonamide Antibiotics in Activated Sludge: The Formation of Pterin-Conjugates Leads to Sustained Risk. ACS Publications. [Link]
-
Ratcliffe, A.J. (2022). Medicinal Chemistry in Review: Metabolic hydrolysis of heteroaryl/aryl sulfonamides; a potential toxicological flag. Domainex. [Link]
-
Charnwood Discovery (n.d.). Plasma Stability In Vitro Assay. Charnwood Discovery. [Link][17]
-
de Oliveira, R.S.B., et al. (2022). Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones. ACS Omega. [Link][6]
-
Muti, A., et al. (2020). Forced Degradation Studies on The Piperine-Based Benzene Sulfonylamidine: The Effect of Acid, Base, and Peroxide on Its Stability. AIP Publishing. [Link][12]
-
Junker, T., et al. (2023). Stability of Important Veterinary Antibiotics Amoxicillin, Sulfadiazine, and Trimethoprim in Practice-Relevant Model Solutions. MDPI. [Link]
-
Domainex (n.d.). Plasma Stability Assay. Domainex. [Link][1]
-
BioDuro (n.d.). ADME Plasma Stability Assay. BioDuro. [Link][13]
-
Perisa, M., et al. (2013). Photodegradation of sulfonamides and their N^sup 4^-acetylated metabolites in water by simulated sunlight irradiation: kinetics and identification of photoproducts. ProQuest. [Link]
-
Al-Majidi, S.M.K., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SpringerLink. [Link]
-
Suda, S. (1961). Studies on the Photosensitivity Caused by Sulfa Drugs. J-Stage. [Link]
-
Al-Shammari, M.B., et al. (2024). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. MDPI. [Link]
-
Tao, Y., et al. (2012). Development and Validation of an HPLC Method for the Determination of Ten Sulfonamide Residues in Milk According to 2002/657/EC. ResearchGate. [Link][14]
-
Gmurek, M., et al. (2022). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. MDPI. [Link]
-
Pimlott, J.L., et al. (2023). An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry. ACS Publications. [Link]
-
Pop, M.S., et al. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. PMC. [Link]
-
Alsante, K.M., et al. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Pharmaceutical Technology. [Link][11]
-
Al-Othman, A.M.R., et al. (2022). The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly. Letters in Applied NanoBioScience. [Link][15]
-
Clapp, J.W. (1956). A new metabolic pathway for a sulfonamide group. ResearchGate. [Link]
-
European Journal of Chemistry (2024). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. European Journal of Chemistry. [Link]
-
Singh, S., & Bakshi, M. (2000). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis. [Link][2]
-
Kumar, V., & Kumar, P. (2016). Forced degradation studies. MedCrave online. [Link][3]
Sources
- 1. Plasma Stability Assay | Domainex [domainex.co.uk]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. medcraveonline.com [medcraveonline.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Sulfonamide Degradation - Institut für Wasserchemie und Chemische Balneologie [ch.nat.tum.de]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. biopharminternational.com [biopharminternational.com]
- 12. pubs.aip.org [pubs.aip.org]
- 13. ADME Plasma Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 14. researchgate.net [researchgate.net]
- 15. nanobioletters.com [nanobioletters.com]
- 16. mercell.com [mercell.com]
- 17. charnwooddiscovery.com [charnwooddiscovery.com]
- 18. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 22. Overview of sulfonamide biodegradation and the relevant pathways and microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
4-acetyl-N-methylbenzenesulfonamide proper disposal procedures
As a Senior Application Scientist in drug discovery and chemical safety, I recognize that handling specialized pharmacophore building blocks requires more than just following a safety data sheet (SDS). It requires a mechanistic understanding of the chemical's lifecycle—from benchtop synthesis to environmental fate.
4-acetyl-N-methylbenzenesulfonamide (CAS: 68793-19-1) is a highly valuable synthetic intermediate. It features a sulfonamide moiety coupled with an acetyl group, making it a critical precursor in the development of sulfonylurea antidiabetics (like acetohexamide) and various COX-2 inhibitors [1]. However, the very stability that makes the sulfonamide core pharmacologically useful also makes it a persistent environmental pollutant. If improperly disposed of, sulfonamides bypass standard municipal wastewater treatment plants (WWTPs), accumulating in aquatic ecosystems and accelerating the proliferation of antimicrobial resistance (AMR) [2].
This guide provides a self-validating, step-by-step operational protocol for the safe handling, spill remediation, and terminal disposal of 4-acetyl-N-methylbenzenesulfonamide.
Physicochemical Hazard Profiling
Before establishing a disposal workflow, we must categorize the waste stream based on the compound's physical and chemical properties. Because 4-acetyl-N-methylbenzenesulfonamide is virtually insoluble in water but highly soluble in organic solvents (e.g., DMSO, pyridine, acetone), liquid waste streams will predominantly be organic[3].
Table 1: Chemical Profile & Waste Characterization
| Property / Metric | Data / Classification | Operational Implication |
| CAS Number | 68793-19-1 | Unique identifier for EHS waste logging. |
| Molecular Formula | C9H11NO3S | Contains Nitrogen and Sulfur; combustion yields NOx and SOx. |
| Molecular Weight | 213.26 g/mol | High mass solid; prone to aerosolization if milled or crushed. |
| Solubility | Insoluble in H₂O; Soluble in Organics | Do not use water for spill cleanup; use compatible solvents for decontamination. |
| EPA Waste Category | Non-Halogenated Organic Waste | Must be segregated from aqueous and halogenated waste streams [4]. |
| Terminal Destruction | High-Temperature Incineration | Requires >1000°C to break the robust S-N and C-S bonds. |
Spill Response & Containment Protocol
In the event of a localized benchtop spill, immediate containment is required to prevent aerosolization and cross-contamination. Because this compound is a fine powder, sweeping it dry can create inhalable dust.
Step-by-Step Remediation:
-
Assessment & Isolation: Immediately halt work. Identify the extent of the spill. If the spill involves a solvent solution of the compound, eliminate all ignition sources.
-
PPE Donning: Ensure you are wearing standard laboratory PPE: a buttoned lab coat, chemical splash goggles, and double nitrile gloves.
-
Containment (Solid): Do not dry-sweep. Cover the powder with an inert, slightly dampened absorbent material (such as sand or vermiculite) to suppress dust generation.
-
Containment (Liquid): If spilled in solution (e.g., dissolved in DMSO), surround the spill with chemical absorbent pads or universal binding granules.
-
Collection: Use a non-sparking scoop to transfer the absorbed mixture into a sealable, compatible hazardous waste container (e.g., a wide-mouth HDPE jar).
-
Surface Decontamination: Wipe the affected area with a solvent known to dissolve the compound (such as 70% ethanol or acetone), followed by a final wash with soapy water. Place all used wipes into the solid hazardous waste container.
Caption: Workflow for the safe containment and remediation of 4-acetyl-N-methylbenzenesulfonamide spills.
Proper Disposal & Waste Segregation Procedures
The fundamental rule of sulfonamide disposal is zero drain disposal . Even trace amounts flushed down a sink can survive municipal water treatment, leading to the bioaccumulation of active pharmaceutical ingredients (APIs) in the environment [5].
All waste must be captured, segregated, and routed for high-temperature incineration.
Protocol A: Solid Waste Management
Includes: Empty reagent bottles, contaminated weighing boats, pipette tips, and spill cleanup materials.
-
Collection: Place all contaminated solids into a designated, puncture-resistant "Toxic Solid Waste" container lined with a heavy-duty polyethylene bag.
-
Labeling: Affix a hazardous waste tag immediately upon the first addition of waste. Label clearly as: "Hazardous Solid Waste: Contains Sulfonamide Derivatives (4-acetyl-N-methylbenzenesulfonamide)."
-
Storage: Keep the container closed at all times unless actively adding waste. Store in a designated Satellite Accumulation Area (SAA) away from strong oxidizing agents.
Protocol B: Liquid Waste Management
Includes: Reaction mother liquors, HPLC effluents, and solvent washes.
-
Segregation: Determine the solvent matrix.
-
If dissolved in non-halogenated solvents (e.g., Methanol, DMSO, Acetone), route to the Non-Halogenated Organic Waste carboy.
-
If dissolved in halogenated solvents (e.g., DCM, Chloroform), route to the Halogenated Organic Waste carboy.
-
-
Compatibility Check: Never mix this waste stream with strong acids or oxidizers, as the sulfonamide group can undergo exothermic reactions or release toxic SOx/NOx gases.
-
Venting: Ensure liquid waste carboys are equipped with pressure-relieving vented caps to prevent pressure buildup from solvent vapor.
Protocol C: Institutional Transfer & Terminal Destruction
Once waste containers reach 80% capacity, submit a pickup request to your institution's Environmental Health and Safety (EHS) department. EHS will manifest the waste under EPA Resource Conservation and Recovery Act (RCRA) guidelines [4]. The only scientifically validated method for the terminal destruction of sulfonamide waste is co-incineration in a specialized rotary kiln at temperatures exceeding 1000°C . This extreme heat ensures the complete thermal cleavage of the aromatic ring and the S-N bonds, converting the compound into basic, scrubbable combustion gases (CO₂, H₂O, NO₂, SO₂) [5].
Caption: Segregation and terminal disposal pathway for 4-acetyl-N-methylbenzenesulfonamide waste streams.
References
-
American Chemical Society (ACS). (2018). Bacteria That Make a Meal of Sulfonamide Antibiotics: Blind Spots and Emerging Opportunities. Environmental Science & Technology. Retrieved from[Link]
-
Chemsrc. (2025). 4-METHYLSULFAMYL-ACETOPHENONE | CAS#:68793-19-1. Retrieved from [Link]
-
United States Environmental Protection Agency (EPA). (2026). Management of Hazardous Waste Pharmaceuticals. Retrieved from [Link]
-
Umweltbundesamt (German Environment Agency). (2025). Entry, occurrence, and effects of pharmaceuticals in the environment. Retrieved from [Link]
A Researcher's Guide to the Safe Handling of 4-acetyl-N-methylbenzenesulfonamide: A Proactive Approach to Laboratory Safety
For the diligent researcher, scientist, or drug development professional, the integrity of an experiment is intrinsically linked to the safety of the experimentalist. When handling novel or specialized chemical entities like 4-acetyl-N-methylbenzenesulfonamide, a proactive and informed approach to safety is not just a regulatory requirement but a cornerstone of scientific excellence. This guide provides a detailed operational plan for the safe handling and disposal of 4-acetyl-N-methylbenzenesulfonamide, moving beyond a simple checklist to explain the rationale behind each critical safety measure.
Hazard Assessment and Personal Protective Equipment (PPE)
The primary hazards associated with sulfonamide derivatives include skin irritation, serious eye irritation, and respiratory tract irritation.[1][2][3] Ingestion or inhalation of fine powders can also be harmful.[1] The cornerstone of protection lies in a multi-layered PPE strategy designed to minimize all potential routes of exposure.
Recommended PPE for Handling 4-acetyl-N-methylbenzenesulfonamide
| Protection Type | Required Equipment | Specifications & Rationale |
| Eye Protection | Safety Goggles with Side-Shields | Essential to prevent contact with dust or splashes which can cause serious eye irritation.[2][3][4] |
| Hand Protection | Chemical-Resistant Gloves (e.g., Nitrile) | Protects against skin contact and potential absorption.[4][5] Double-gloving is recommended for extended handling periods or when working with larger quantities. |
| Body Protection | Laboratory Coat | Protects skin and personal clothing from contamination.[4] For tasks with a higher risk of spills, a chemical-resistant apron over the lab coat is advised. |
| Respiratory Protection | Use of a Chemical Fume Hood | Crucial for minimizing the inhalation of fine powders or aerosols, which may cause respiratory irritation.[1][2][4] |
| Footwear | Closed-Toe Shoes | Protects feet from spills and falling objects.[4] |
Operational Plan: A Step-by-Step Protocol for Safe Handling
A systematic workflow is critical to ensuring a safe and contamination-free environment when working with 4-acetyl-N-methylbenzenesulfonamide.
Preparation and Pre-Handling Checks
-
Designated Work Area : All manipulations of 4-acetyl-N-methylbenzenesulfonamide should be conducted within a designated area, preferably a certified chemical fume hood, to control airborne particulates.[4]
-
Emergency Equipment Accessibility : Before commencing any work, verify that a safety shower, eyewash station, and a spill kit are readily accessible and operational.[1][4]
-
Review of Procedures : Familiarize yourself with the entire experimental protocol, including the location of all necessary equipment and reagents, to minimize movement and potential for accidents.
Donning Personal Protective Equipment (PPE)
The correct sequence for putting on PPE is crucial to avoid cross-contamination.
Caption: PPE Donning Sequence
Handling 4-acetyl-N-methylbenzenesulfonamide
-
Minimize Dust Generation : When handling the solid compound, use techniques that minimize the creation of dust.[1] Avoid dry sweeping of any spills.
-
Avoid Contamination : Do not eat, drink, or smoke in the handling area.[2] Prevent direct contact with skin, eyes, and clothing.[2][5]
-
Prudent Weighing : Weigh the compound in the fume hood or a ventilated balance enclosure. Use a disposable weighing boat.
Post-Handling and Doffing of PPE
The removal of PPE is a critical step to prevent exposure to any contaminants.
Caption: PPE Doffing Sequence
Disposal Plan: Responsible Waste Management
Proper disposal is a legal and ethical responsibility to protect both human health and the environment.
-
Waste Segregation : All disposable materials that have come into contact with 4-acetyl-N-methylbenzenesulfonamide, including gloves, weighing boats, and contaminated paper towels, should be considered hazardous waste.[2]
-
Containerization : Place all solid waste into a clearly labeled, sealed container designated for chemical waste.[6]
-
Liquid Waste : If the compound is dissolved in a solvent, the resulting solution should be collected in a labeled hazardous waste container. Do not dispose of it down the drain.[1]
-
Consult Local Regulations : Disposal procedures must adhere to local, state, and federal regulations.[1][2] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
-
Skin Contact : Remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.[4]
-
Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4]
-
Spill Cleanup : For small spills, use an absorbent material to collect the substance and place it in a sealed container for disposal.[5] Ensure you are wearing the appropriate PPE during cleanup.
By adhering to these detailed procedures, researchers can confidently handle 4-acetyl-N-methylbenzenesulfonamide, ensuring both personal safety and the integrity of their valuable research.
References
- Benchchem. (n.d.). Personal protective equipment for handling Sulfenamide.
- Cayman Chemical. (2025, October 29). 4-Acetamidobenzenesulfonamide - Safety Data Sheet.
- Fisher Scientific. (2025, December 24). SAFETY DATA SHEET: N-Isopropyl-4-methylbenzenesulfonamide.
- Fisher Scientific. (2024, February 25). SAFETY DATA SHEET: N-Ethyl-4-methylbenzenesulfonamide.
- PubChem. (n.d.). 4-Acetylbenzenesulphonamide.
- ChemicalBook. (n.d.). 4-Methylbenzenesulfonamide(70-55-3).
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. fishersci.es [fishersci.es]
- 3. 4-Acetylbenzenesulphonamide | C8H9NO3S | CID 74065 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 4-Methylbenzenesulfonamide(70-55-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
